Cas no 2228586-79-4 (2-(7-chloro-1,3-dioxaindan-5-yl)morpholine)

2-(7-クロロ-1,3-ジオキサインダン-5-イル)モルホリンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、クロロ基とモルホリン環を有する特異な構造を持ち、医薬品や農薬の合成において有用な骨格を提供します。高い反応性と選択性を示すため、複雑な分子構築に適しています。また、優れた安定性を有し、様々な反応条件下でも分解しにくい特性を持っています。この化合物は、特にヘテロ環化合物の合成において重要な役割を果たし、新規薬剤開発の研究分野で注目されています。

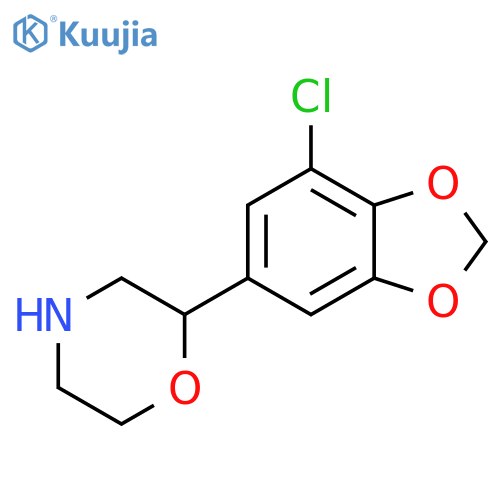

2228586-79-4 structure

商品名:2-(7-chloro-1,3-dioxaindan-5-yl)morpholine

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 2-(7-chloro-1,3-dioxaindan-5-yl)morpholine

- EN300-1988393

- 2228586-79-4

-

- インチ: 1S/C11H12ClNO3/c12-8-3-7(10-5-13-1-2-14-10)4-9-11(8)16-6-15-9/h3-4,10,13H,1-2,5-6H2

- InChIKey: AENIHGSSWLQUSN-UHFFFAOYSA-N

- ほほえんだ: ClC1=C2C(=CC(=C1)C1CNCCO1)OCO2

計算された属性

- せいみつぶんしりょう: 241.0505709g/mol

- どういたいしつりょう: 241.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 39.7Ų

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988393-1.0g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1988393-2.5g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-0.25g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-0.1g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-0.5g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-1g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 1g |

$1172.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-5g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1988393-5.0g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1988393-10.0g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1988393-0.05g |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine |

2228586-79-4 | 0.05g |

$983.0 | 2023-09-16 |

2-(7-chloro-1,3-dioxaindan-5-yl)morpholine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2228586-79-4 (2-(7-chloro-1,3-dioxaindan-5-yl)morpholine) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬